Competitive Inhibition of DHDPS: 3-Fluoro-2-oxopropanoate vs. 3-Bromo-2-oxopropanoate
Against Escherichia coli dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7), a key enzyme in bacterial lysine biosynthesis, 3-fluoro-2-oxopropanoate exhibits a Ki value of 0.22 mM [1]. This demonstrates 7.3-fold greater inhibitory potency compared to its closest halogenated analog, 3-bromo-2-oxopropanoate, which has a Ki of 1.6 mM [1]. Both compounds act as competitive inhibitors with respect to pyruvate binding at the DHDPS active site [2].
| Evidence Dimension | Inhibition Constant (Ki) against DHDPS |
|---|---|
| Target Compound Data | 0.22 mM (Ki) |
| Comparator Or Baseline | 3-bromo-2-oxopropanoate: 1.6 mM (Ki) |
| Quantified Difference | 7.3-fold lower Ki (more potent inhibition) |
| Conditions | Escherichia coli DHDPS enzyme assay; pyruvate as varied substrate |
Why This Matters
For procurement in antibacterial target validation, the 7.3-fold higher potency of 3-fluoro-2-oxopropanoate over the brominated analog directly translates to lower compound consumption and reduced off-target alkylation risk in lysine biosynthesis inhibition studies.
- [1] Raghava, G. P. S., et al. Dataset of 23 experimentally proved inhibitors of DHDPS with Ki values. IIIT Delhi KiDoQ Database. Table 1. View Source
- [2] BRENDA Enzyme Database. EC 4.3.3.7 Inhibitor search results for 3-fluoro-2-oxopropanoate and 3-Bromopyruvate. View Source
